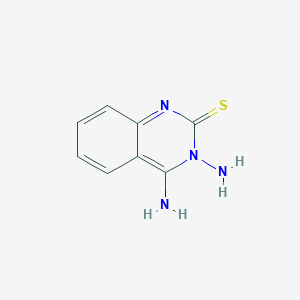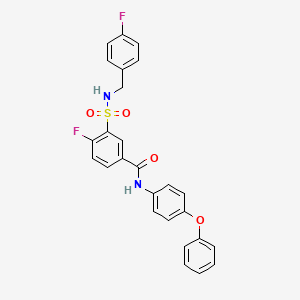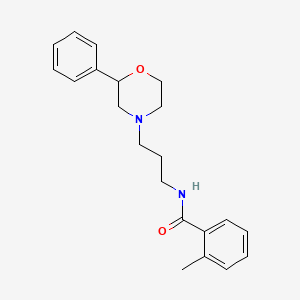
2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. For instance, the synthesis of various substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was reported using 4-aminophenazone, indicating the use of a non-steroidal anti-inflammatory drug as a starting material . Another study described the synthesis of carbon-14 labelled benzamide derivatives, highlighting the use of an aryllithium reaction with carbon dioxide . These methods could potentially be adapted for the synthesis of "2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction techniques have been employed to determine the molecular structure of benzamide derivatives. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, revealing its crystallization in a triclinic system . Similarly, the crystal structures of other benzamide compounds were determined, showing different crystallization systems and space groups . These studies suggest that "2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide" could also be characterized using similar techniques to understand its molecular geometry and crystal packing.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be inferred from their electronic properties, such as HOMO and LUMO energies, which were calculated using density functional theory (DFT) for a 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can provide insights into the chemical reactivity of the molecule . These computational methods could be applied to "2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide" to predict its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their antioxidant activity, can be assessed using various experimental and computational methods. The antioxidant properties of a 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were determined using the DPPH free radical scavenging test . Additionally, the intermolecular interactions and stability of benzamide derivatives in the solid state can be analyzed through Hirshfeld surface analysis and DFT calculations, as demonstrated for antipyrine-like derivatives . These approaches could be used to explore the properties of "2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide," including its potential biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Several synthesized compounds, including benzamide derivatives, have been evaluated for their anticancer activity. A notable study involves the synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents, showing promising results against A549 & L132 cell lines, with compounds exhibiting potent anticancer activity among the analogues synthesized (Soni, Sanghvi, Devkar, & Thakore, 2015). This indicates the potential of structurally related benzamide compounds in cancer treatment.
Antihyperglycemic Effects
The compound BRL 26830, characterized as an anti-hyperglycemic agent, showcases the therapeutic potential of benzamide derivatives in managing blood glucose levels. This orally active agent demonstrated significant effects in lowering blood glucose in animal models, indicating its utility in diabetes management (Sennitt, Arch, Levy, Simson, Smith, & Cawthorne, 1985).
Neuroleptic Activity
Research on benzamides of N,N-disubstituted ethylenediamines has revealed potential neuroleptic (antipsychotic) activities. These compounds, particularly cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Molecular Structural Studies
A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed both experimentally and theoretically, indicating the importance of structural and computational studies in understanding the properties and potential therapeutic applications of benzamide derivatives (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-8-5-6-11-19(17)21(24)22-12-7-13-23-14-15-25-20(16-23)18-9-3-2-4-10-18/h2-6,8-11,20H,7,12-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUGZPZBAGOOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2538641.png)
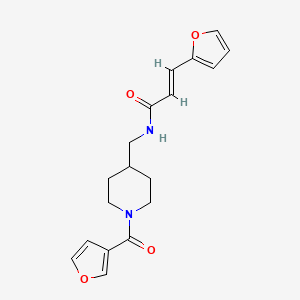
![2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2538643.png)
![6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538644.png)
![1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2538645.png)

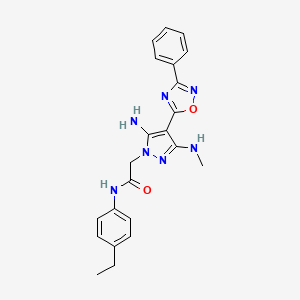

![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2538650.png)
